molecular formula C14H17F3N6O2S B2837337 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 2034602-99-6

2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2837337
CAS No.: 2034602-99-6
M. Wt: 390.39
InChI Key: ZONSURKUADOAOJ-UHFFFAOYSA-N
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Description

2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H17F3N6O2S and its molecular weight is 390.39. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a novel derivative that integrates a triazole moiety with a piperidine and a thiazole structure. This combination suggests potential pharmacological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article provides an overview of the biological activity associated with this compound based on available literature.

Chemical Structure and Synthesis

The compound's structure can be broken down into three significant components:

  • Triazole Ring : Known for its broad biological activity, including antimicrobial and anticancer properties.
  • Piperidine Ring : Often associated with central nervous system effects and various pharmacological activities.
  • Thiazole Group : Recognized for its role in medicinal chemistry, particularly in developing antimicrobial agents.

The synthesis typically involves the cyclization of hydrazine derivatives with appropriate aldehydes under acidic conditions to form the triazole ring, followed by subsequent reactions to introduce the piperidine and thiazole moieties .

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the studied compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and E. coli. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer effects. In vitro studies have demonstrated that compounds with a triazole structure can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, related compounds have shown IC50 values in the micromolar range against several cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole-containing compounds has also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

Case Studies

StudyCompoundActivityResults
1Triazole derivativeAntimicrobialExhibited significant inhibition against Mycobacterium tuberculosis with an IC50 value of 87% compared to rifampicin .
2Piperidine-based triazolesAnticancerInduced apoptosis in MCF-7 cells with IC50 values around 27.3 μM .
3Thiazole-containing compoundsAnti-inflammatoryReduced levels of TNF-alpha in LPS-stimulated macrophages by 50% .

Properties

IUPAC Name

2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N6O2S/c1-21-11(14(15,16)17)20-23(13(21)25)9-2-5-22(6-3-9)8-10(24)19-12-18-4-7-26-12/h4,7,9H,2-3,5-6,8H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONSURKUADOAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NC3=NC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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